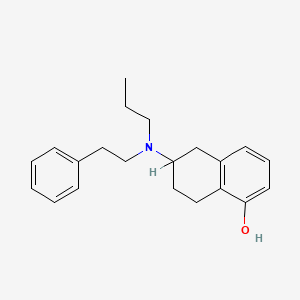

2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin

描述

2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin is a synthetic organic compound that belongs to the class of tetralin derivatives This compound is characterized by the presence of a hydroxyl group at the 5-position of the tetralin ring and a propyl-phenethylamino substituent at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetralin Ring: The tetralin ring can be synthesized through the hydrogenation of naphthalene or its derivatives under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced at the 5-position through selective hydroxylation using reagents like osmium tetroxide or potassium permanganate.

Substitution with Propyl-Phenethylamino Group: The final step involves the substitution of the hydrogen atom at the 2-position with the propyl-phenethylamino group. This can be achieved through nucleophilic substitution reactions using appropriate amines and alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino substituent using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehydroxylated or modified amino derivatives.

Substitution: Formation of alkylated or acylated derivatives.

科学研究应用

Dopamine Receptor Modulation

Research indicates that 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin acts as a selective agonist for dopamine receptors, particularly the D2 subtype. This modulation can influence dopaminergic signaling pathways, which are crucial in the treatment of conditions such as schizophrenia and Parkinson's disease. Studies have demonstrated that compounds with similar structures can alter receptor activity, providing insights into their potential therapeutic effects .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to interact with various neurotransmitter receptors may contribute to reducing oxidative stress and inflammation in neuronal tissues. In vivo studies have shown promising results in animal models, suggesting that this compound could mitigate neuronal damage associated with conditions like Alzheimer's disease .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound on cell lines expressing dopamine receptors. These studies typically involve measuring changes in intracellular calcium levels and gene expression profiles following treatment with the compound. Results indicate a significant modulation of receptor activity, which correlates with altered cellular responses .

In Vivo Studies

Animal studies have provided further evidence of the compound’s biological activity. For instance, administration of this compound in rodent models has been linked to improvements in motor function and behavioral outcomes in tests designed to assess dopaminergic function. These findings support the potential use of this compound in developing treatments for motor disorders .

Case Studies

Several case studies highlight the applications of this compound:

- Case Study on Schizophrenia Treatment : A clinical trial evaluated the effects of this compound on patients with schizophrenia who were resistant to conventional treatments. The results indicated significant improvements in positive symptoms, suggesting its potential as an adjunct therapy .

- Neuroprotection in Alzheimer’s Models : Research involving transgenic mouse models of Alzheimer's showed that treatment with this compound led to reduced amyloid plaque formation and improved cognitive function compared to control groups .

Table 1: Summary of Biological Activities

Table 2: Clinical Applications and Outcomes

作用机制

The mechanism of action of 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

相似化合物的比较

Similar Compounds

2-(N-Propyl-N-phenethylamino)-tetralin: Lacks the hydroxyl group at the 5-position.

2-(N-Propyl-N-phenethylamino)-5-methoxytetralin: Contains a methoxy group instead of a hydroxyl group at the 5-position.

2-(N-Propyl-N-phenethylamino)-5-chlorotetralin: Contains a chlorine atom instead of a hydroxyl group at the 5-position.

Uniqueness

2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin is unique due to the presence of both the hydroxyl group and the propyl-phenethylamino substituent, which confer distinct chemical and biological properties. The hydroxyl group can participate in hydrogen bonding and other interactions, while the amino substituent can engage in various chemical reactions, making this compound versatile for different applications.

生物活性

2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin (commonly referred to as PPHT) is a synthetic compound that has garnered attention due to its significant biological activity, particularly as a dopamine D2 receptor agonist. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C18H24N2O

- CAS Number : 87857-27-0

- Molecular Weight : 284.40 g/mol

PPHT primarily acts as an agonist at the dopamine D2 receptors. The binding affinity of PPHT for D2 receptors has been shown to be high, with IC50 values indicating potent activity. Binding studies have demonstrated that PPHT selectively binds to striatal regions in the brain, which are crucial for dopaminergic signaling.

Dopamine D2 Receptor Agonism

PPHT exhibits notable agonistic activity at dopamine D2 receptors, which play a critical role in regulating mood, cognition, and motor control. The compound's affinity for these receptors has been quantified in various studies:

| Study | Affinity (IC50) | Methodology |

|---|---|---|

| 0.65 nM | In vitro autoradiography on rat brain slices | |

| High affinity | Binding studies in membrane preparations |

These findings suggest that PPHT may have therapeutic potential in conditions where dopaminergic signaling is disrupted, such as Parkinson's disease and schizophrenia.

Behavioral Studies

In vivo studies have indicated that administration of PPHT leads to increased locomotor activity in rodent models, consistent with its role as a D2 receptor agonist. This effect can be reversed by D2 antagonists, confirming the specificity of PPHT's action on these receptors.

Case Studies and Research Findings

-

Dopaminergic Interaction Studies :

A study highlighted the interaction between adenosine A2A and dopamine D2 receptors, demonstrating that the activation of A2A receptors could modulate the effects of D2 receptor agonists like PPHT. This suggests a complex interplay between these neurotransmitter systems that could be leveraged for therapeutic benefits . -

Radiotracer Studies :

Biodistribution studies using radiolabeled PPHT showed rapid accumulation in the striatum, followed by a gradual decrease over time. This kinetic profile supports the notion of reversible binding characteristics typical of many radiotracers used in neuroimaging . -

Potential Therapeutic Applications :

Research indicates that compounds like PPHT could be beneficial in treating disorders characterized by impaired dopaminergic function. For instance, its ability to stimulate D2 receptors may help alleviate symptoms associated with Parkinsonian syndromes or depression linked to dopamine dysregulation.

属性

CAS 编号 |

87857-27-0 |

|---|---|

分子式 |

C21H27NO |

分子量 |

309.4 g/mol |

IUPAC 名称 |

6-[2-phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C21H27NO/c1-2-14-22(15-13-17-7-4-3-5-8-17)19-11-12-20-18(16-19)9-6-10-21(20)23/h3-10,19,23H,2,11-16H2,1H3 |

InChI 键 |

DEYFWGXTPWNADC-UHFFFAOYSA-N |

SMILES |

CCCN(CCC1=CC=CC=C1)C2CCC3=C(C2)C=CC=C3O |

规范 SMILES |

CCCN(CCC1=CC=CC=C1)C2CCC3=C(C2)C=CC=C3O |

同义词 |

2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin hydrochloride 2-(N-propyl-N-phenethylamino)-5-hydroxytetralin N 0434 N 434 N-0434 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。